3-(Tert-butyl)isothiazole-4-carbonitrile

Description

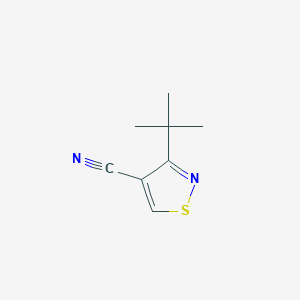

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2S |

|---|---|

Molecular Weight |

166.25 g/mol |

IUPAC Name |

3-tert-butyl-1,2-thiazole-4-carbonitrile |

InChI |

InChI=1S/C8H10N2S/c1-8(2,3)7-6(4-9)5-11-10-7/h5H,1-3H3 |

InChI Key |

CZXCNEQNIRHCFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NSC=C1C#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Tert Butyl Isothiazole 4 Carbonitrile and Analogs

Strategies for Isothiazole (B42339) Ring Formation

The construction of the isothiazole core is a pivotal step in the synthesis of 3-(tert-butyl)isothiazole-4-carbonitrile and its analogs. Various cyclization and heterocyclization strategies have been developed to achieve this, starting from acyclic precursors or other heterocyclic systems.

Cyclization Approaches to the Isothiazole Core

Cyclization reactions are a fundamental approach to forming the isothiazole ring, where an open-chain precursor containing the necessary nitrogen, sulfur, and carbon atoms is induced to form the five-membered ring.

One of the prominent methods for the synthesis of 4-cyanoisothiazoles involves the oxidative cyclization of appropriate thioamide precursors. For instance, 3-aminopropene-thiones can undergo intramolecular cyclization with the concurrent formation of the N-S bond to yield the isothiazole ring. This transformation typically requires an oxidizing agent to facilitate the ring closure. While specific examples for the direct synthesis of this compound via this method are not extensively documented in publicly available literature, the general applicability of this route is well-established for a range of substituted 4-cyanoisothiazoles. The reaction proceeds through the oxidation of the sulfur atom in the thioamide, which then undergoes nucleophilic attack by the nitrogen atom to form the heterocyclic ring.

A notable example of this type of reaction is the photocatalytic oxidative cyclization of aromatic thioamides. For instance, Cu₂O rhombic dodecahedra have been used to photocatalyze the cyclization of thiobenzamide (B147508) in tetrahydrofuran (B95107) (THF) to form 3,5-diphenyl-1,2,4-thiadiazole under light illumination. researchgate.netrsc.org This highlights the potential of oxidative methods in the synthesis of sulfur-nitrogen containing heterocycles.

| Precursor Type | Oxidizing Agent | Product | Reference |

| 3-Aminopropene-thiones | General Oxidants | 4-Cyanoisothiazoles | N/A |

| Aromatic Thioamides | Cu₂O (photocatalyst) | 1,2,4-Thiadiazoles | researchgate.netrsc.org |

The use of 1,2,3-dithiazole intermediates, particularly 1,2,3-dithiazolium salts, represents a versatile route to isothiazoles. A significant discovery in this area was the synthesis of 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt. mdpi.comencyclopedia.pub This reagent serves as a valuable precursor for preparing various 4-chloro-5H-1,2,3-dithiazoles. mdpi.comencyclopedia.pub

Appel's salt can condense with active methylene (B1212753) compounds, such as acetonitrile (B52724) derivatives, to form 4-chloro-5H-1,2,3-dithiazolylidenes. mdpi.comencyclopedia.pub These intermediates can then be converted into isothiazoles. Although a direct synthesis of this compound from a dithiazole intermediate is not explicitly detailed in the available literature, the reaction of monosubstituted acetonitriles with disulfur (B1233692) dichloride is known to produce 5-substituted-4-chloro-1,2,3-dithiazolium chlorides. mdpi.comnih.govucy.ac.cy These salts can subsequently be transformed into 4-substituted-3-chloro-1,2,5-thiadiazoles upon treatment with aqueous ammonia (B1221849). mdpi.comnih.govucy.ac.cy This general methodology suggests a potential pathway for the synthesis of isothiazole-4-carbonitrile (B1581028) derivatives.

| Dithiazole Precursor | Reagent | Intermediate/Product | Reference |

| 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) | Acetonitrile derivatives | 4-chloro-5H-1,2,3-dithiazolylidenes | mdpi.comencyclopedia.pub |

| Monosubstituted acetonitriles | Disulfur dichloride | 5-substituted-4-chloro-1,2,3-dithiazolium chlorides | mdpi.comnih.govucy.ac.cy |

| 5-substituted-4-chloro-1,2,3-dithiazolium chlorides | Aqueous ammonia | 4-substituted-3-chloro-1,2,5-thiadiazoles | mdpi.comnih.govucy.ac.cy |

Annulation reactions provide another powerful tool for the construction of the isothiazole ring. The (4+1)-heterocyclization approach involves the reaction of a four-atom component with a one-atom component to form the five-membered ring. A user-friendly and operationally simple synthesis of 3,5-disubstituted/annulated isothiazoles has been developed from β-ketodithioesters or β-ketothioamides and ammonium (B1175870) acetate (B1210297) (NH₄OAc). nih.gov This method operates under metal- and catalyst-free conditions and relies on a sequential imine formation, cyclization, and aerial oxidation cascade to form the C-N and S-N bonds in one pot. nih.gov While this specific methodology has been applied to 3,5-disubstituted isothiazoles, the underlying principle of (4+1) annulation could potentially be adapted for the synthesis of 3,4-disubstituted isothiazoles like this compound by selecting appropriately substituted precursors.

| 4-Atom Component | 1-Atom Component Source | Key Features | Product | Reference |

| β-Ketodithioesters/β-Ketothioamides | NH₄OAc | Metal-free, catalyst-free, aerial oxidation | 3,5-Disubstituted/annulated isothiazoles | nih.gov |

The (3+2)-heterocyclization, or cycloaddition, is a convergent approach where a three-atom fragment reacts with a two-atom fragment to form the isothiazole ring. This strategy has been employed for the synthesis of various isothiazole derivatives. For example, the reaction of α,β-unsaturated aldehydes with a thiocyanate (B1210189) source can lead to the formation of the isothiazole core. While a direct application of this method for the synthesis of this compound is not readily found in the literature, the general principle of combining a C-C-C fragment with an N-S fragment is a viable synthetic strategy. The specific substitution pattern of the final isothiazole product is determined by the substituents on the starting materials.

| 3-Atom Component | 2-Atom Component | Product | Reference |

| α,β-Unsaturated Aldehydes | Thiocyanate Source | Isothiazole derivatives | N/A |

Directed Syntheses of Isothiazole-4-carbonitrile Systems (e.g., from succinonitrile)

Directed synthesis strategies focus on constructing the isothiazole-4-carbonitrile system from precursors that already contain the cyano group or a functionality that can be readily converted to a cyano group. A notable example is the use of succinonitrile (B93025) as a starting material. A process has been developed for producing 3,4-dichloro-5-cyanoisothiazole from succinonitrile. This method can also utilize fumaronitrile (B1194792) or maleonitrile, or their chlorinated derivatives, which can be produced from the chlorination of succinonitrile, allowing for a straightforward operation. This industrial process highlights a direct route to an isothiazole-5-carbonitrile, which is isomeric to the target 4-carbonitrile. Adaptations of this chemistry, potentially starting with a substituted succinonitrile derivative, could theoretically provide a pathway to 3-substituted isothiazole-4-carbonitriles.

| Starting Material | Key Reagents | Product | Key Feature | Reference |

| Succinonitrile (or its chlorinated derivatives) | Sulfur, Chlorine | 3,4-dichloro-5-cyanoisothiazole | Direct route to a cyano-isothiazole | N/A |

Functionalization and Derivatization Approaches Incorporating or Modifying the tert-Butyl and Nitrile Groups

The strategic introduction and modification of the tert-butyl and nitrile groups are pivotal in the synthesis of this compound and its analogs. These functional groups significantly influence the molecule's steric and electronic properties, which are crucial for its intended applications. Methodologies often focus on late-stage functionalization or the use of carefully chosen precursors that already contain these moieties.

The bulky tert-butyl group is a common molecular feature used to impart steric hindrance and structural rigidity. researchgate.net Its introduction onto a heterocyclic system like isothiazole can be achieved through various synthetic strategies. One common approach is the use of precursors already bearing the tert-butyl group in ring-forming reactions. For instance, a β-ketonitrile or a related intermediate containing a tert-butyl group can undergo cyclization with a sulfur and nitrogen source to form the isothiazole ring.

Alternatively, direct introduction onto a pre-formed isothiazole ring can be challenging due to the specific reactivity of the heterocycle. However, methods analogous to Friedel-Crafts alkylation, which are known to introduce tert-butyl groups onto aromatic systems, could potentially be adapted, although carbocation rearrangements are a known consideration in such reactions. reddit.com The choice of method depends heavily on the available starting materials and the desired substitution pattern on the final isothiazole analog.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, and they are widely applied in the functionalization of heterocycles. bohrium.comnih.govresearchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly relevant for synthesizing N-substituted isothiazoles. organic-chemistry.orgnih.gov

This methodology is indispensable for creating derivatives where a nitrogen-containing substituent is required on the isothiazole ring. For example, a halo-isothiazole (e.g., 3-bromo-isothiazole-4-carbonitrile) could be coupled with an amine, amide, or carbamate. The use of tert-butyl carbazate (B1233558) in such a reaction would introduce a protected hydrazine (B178648) moiety, which can be a precursor to various other functional groups. The choice of ligands, such as biarylphosphines, is critical for the efficiency and scope of these reactions, enabling the coupling of a wide range of substrates under relatively mild conditions. organic-chemistry.orgwuxiapptec.commit.edu

Table 1: Key Parameters in Buchwald-Hartwig C-N Coupling

| Parameter | Role and Common Examples |

|---|---|

| Palladium Source | Pre-catalyst that forms the active Pd(0) species. Examples include Pd(OAc)₂, Pd₂(dba)₃. |

| Ligand | Stabilizes the palladium catalyst and facilitates the catalytic cycle. Biaryl monophosphine ligands (e.g., RuPhos, BrettPhos) are common. organic-chemistry.org |

| Base | Activates the amine nucleophile and neutralizes the acid produced. Examples include NaOt-Bu, K₂CO₃, Cs₂CO₃. |

| Solvent | Aprotic polar solvents are often used. Examples include Toluene, Dioxane, THF. |

| Substrates | Aryl or heteroaryl halides/triflates and a primary or secondary amine/amide/carbamate. |

This interactive table summarizes the essential components for a typical Buchwald-Hartwig C-N cross-coupling reaction.

Condensation reactions are fundamental in the synthesis of heterocyclic compounds, often involving the formation of a key bond in the heterocyclic ring or the attachment of a side chain. mdpi.comnih.gov In the context of this compound, a synthetic route could involve the condensation of a precursor containing a tert-butyl group. For example, a β-keto ester with a tert-butyl group could be a versatile starting material. bohrium.com

The synthesis could proceed by reacting a tert-butyl-substituted active methylene compound with a sulfur source and an ammonia equivalent. The resulting intermediate can then undergo cyclization and oxidation to form the isothiazole ring. organic-chemistry.org Such condensation strategies are valuable because they allow for the construction of the core heterocyclic structure with the desired substituents already incorporated. mdpi.com

Table 2: Examples of Condensation Reactions in Heterocyclic Synthesis

| Reaction Type | Description | Relevance |

|---|---|---|

| Hantzsch Thiazole (B1198619) Synthesis | Condensation of a haloketone with a thioamide. | A classic method adaptable for synthesizing substituted thiazoles, with principles applicable to related S,N-heterocycles. encyclopedia.pub |

| Gewald Aminothiophene Synthesis | Condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur. | Demonstrates the one-pot construction of a sulfur-containing heterocycle from simple precursors. |

| Knoevenagel Condensation | Reaction between an active methylene compound and a carbonyl group. | Can be used to create precursors with specific substitution patterns for subsequent cyclization into a heterocycle. |

This interactive table provides examples of condensation reactions that are foundational in the synthesis of various heterocyclic compounds, including those related to isothiazoles.

In multi-step organic syntheses, protecting groups are frequently used to temporarily mask reactive functional groups. nih.gov The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under many reaction conditions and its relatively easy removal. researchgate.net

In the synthesis of complex isothiazole derivatives, an amino group on the isothiazole ring or a precursor might need to be protected as an N-Boc carbamate. nih.govnih.gov This allows other chemical transformations to be carried out on different parts of the molecule without affecting the amino group. The Boc group is typically removed under acidic conditions, for instance, by using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid in dioxane. reddit.com The lability of the tert-butyl cation formed during this process makes the deprotection efficient. organic-chemistry.orgorganic-chemistry.org There are also methods for selective N-Boc deprotection under neutral or basic conditions, which can be useful when acid-sensitive functional groups are present elsewhere in the molecule. arkat-usa.org

Chemical Reactivity and Transformation Mechanisms of 3 Tert Butyl Isothiazole 4 Carbonitrile

Reactivity at the Nitrile Group (-CN)

The nitrile, or cyano, group is a versatile functional group in organic chemistry, capable of undergoing a variety of transformations. researchgate.net Its reactivity stems from the polar carbon-nitrogen triple bond, which renders the carbon atom electrophilic and susceptible to attack by nucleophiles. ucalgary.ca

Nucleophilic addition is a characteristic reaction of nitriles. ucalgary.ca The reaction involves the attack of a nucleophile on the electrophilic carbon atom of the cyano group, breaking the pi bond and forming a new single bond. wikipedia.org The resulting intermediate, an imine anion, is typically protonated during workup. ucalgary.ca The course of the reaction can be influenced by the strength of the nucleophile.

Strong Nucleophiles: Anionic nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), add directly to the nitrile carbon. Subsequent hydrolysis of the intermediate imine yields a ketone.

Weak Nucleophiles: Neutral nucleophiles, such as water or alcohols, generally require acid catalysis to proceed. The acid protonates the nitrile nitrogen, increasing the electrophilicity of the carbon atom and facilitating the attack by the weaker nucleophile. ucalgary.ca Acid-catalyzed hydrolysis of the nitrile group in 3-(tert-butyl)isothiazole-4-carbonitrile would lead to the formation of 3-(tert-butyl)isothiazole-4-carboxamide, and upon further hydrolysis, 3-(tert-butyl)isothiazole-4-carboxylic acid.

Table 1: Potential Nucleophilic Addition Reactions at the Nitrile Group

| Nucleophile/Reagent | Intermediate Product | Final Product after Hydrolysis | Reaction Type |

|---|---|---|---|

| H₂O / H⁺ | 3-(tert-butyl)isothiazole-4-carboxamide | 3-(tert-butyl)isothiazole-4-carboxylic acid | Hydrolysis |

| CH₃MgBr | Imine | 1-(3-(tert-butyl)isothiazol-4-yl)ethan-1-one | Grignard Reaction |

| LiAlH₄ | Imine | (3-(tert-butyl)isothiazol-4-yl)methanamine | Reduction |

| ROH / H⁺ | Imino ether | Ester (Pinner Reaction) | Pinner Reaction |

While the cyano group is highly versatile, its direct conversion to a halogen via classic named reactions like the Hunsdiecker, Hoffmann, or Sandmeyer strategies is not feasible. These reactions require different starting functionalities, namely carboxylic acids or amides. Therefore, a multi-step synthesis would be necessary, beginning with the hydrolysis of the nitrile group as described previously.

Hydrolysis to Carboxylic Acid: The initial step involves the hydrolysis of this compound to 3-(tert-butyl)isothiazole-4-carboxylic acid.

Conversion to Halogen (Hunsdiecker-type reaction): The resulting carboxylic acid could then be converted to its silver salt and treated with a halogen (e.g., bromine) to potentially yield 4-bromo-3-(tert-butyl)isothiazole.

Conversion to Amine (Hoffmann Rearrangement): Alternatively, the carboxylic acid can be converted to the corresponding amide, 3-(tert-butyl)isothiazole-4-carboxamide. Treatment of this amide with bromine and a strong base could initiate a Hoffmann rearrangement to produce 3-(tert-butyl)isothiazol-4-amine.

Conversion via Diazonium Salt (Sandmeyer-type reaction): The amine produced from the Hoffmann rearrangement could then be diazotized with nitrous acid to form a diazonium salt. This intermediate is highly versatile and can be converted to various functionalities, including halogens (Cl, Br) or even back to a cyano group, by treatment with the appropriate copper(I) salt in a Sandmeyer reaction.

The reaction of nitriles with nitrogen nucleophiles such as alkylamines and arylamines can lead to the formation of N-substituted amides or heterocyclic systems. A notable example is the Ritter reaction, where a nitrile reacts with a source of a stable carbocation (like that derived from tert-butyl alcohol in the presence of a strong acid) to form an N-tert-butyl amide after hydrolysis. organic-chemistry.org In the case of this compound, this would yield N-tert-butyl-3-(tert-butyl)isothiazole-4-carboxamide.

The direct addition of primary or secondary amines to the nitrile can form amidine derivatives, although this reaction often requires activation of the nitrile group or harsh conditions. These amidines can be valuable intermediates for the synthesis of more complex annulated heterocyclic systems.

Reactivity of the Isothiazole (B42339) Ring System

The isothiazole ring is an aromatic heterocycle. thieme-connect.com Its reactivity is influenced by the presence of two different heteroatoms, nitrogen and sulfur, and the substituents on the ring.

Direct nucleophilic aromatic substitution (SNAr) on an aromatic ring typically requires the presence of a good leaving group (such as a halogen) and strong electron-withdrawing groups to activate the ring towards nucleophilic attack. In this compound, there are no halogen atoms or other suitable leaving groups attached to the ring carbons. Therefore, this compound is generally unreactive towards direct nucleophilic substitution under standard SNAr conditions.

However, related compounds such as 3-chloroisothiazoles have been shown to undergo substitution reactions, indicating that if a leaving group were present on the ring of the target molecule (e.g., at the 5-position), it could potentially be displaced by various nucleophiles. mdpi.com

The isothiazole ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene (B151609) due to the electron-withdrawing nature of the heteroatoms. The position of attack is directed by the existing substituents. ias.ac.in

In this compound, the potential sites for substitution are the C-5 position. The directing effects of the substituents are as follows:

Tert-butyl group (-C(CH₃)₃) at C-3: This is an electron-donating group that activates the ring and directs incoming electrophiles to the ortho (C-4) and para (C-5) positions. Since the C-4 position is already substituted, it strongly directs towards C-5.

Cyano group (-CN) at C-4: This is a strong electron-withdrawing and deactivating group that directs incoming electrophiles to the meta position (C-5).

Both substituents cooperatively direct electrophilic attack to the C-5 position, making it the overwhelmingly favored site for substitution. Reactions like nitration (using nitric acid and sulfuric acid) or halogenation (using Br₂ with a Lewis acid) would be expected to yield the corresponding 5-substituted derivative. google.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 3-(tert-butyl)-5-nitroisothiazole-4-carbonitrile |

| Bromination | Br₂ / FeBr₃ | 5-bromo-3-(tert-butyl)isothiazole-4-carbonitrile |

| Sulfonation | Fuming H₂SO₄ | 3-(tert-butyl)-4-cyanoisothiazole-5-sulfonic acid |

Carbon-Hydrogen (C-H) Functionalization and Arylation Reactions on the Isothiazole Core

The isothiazole ring possesses C-H bonds that are amenable to direct functionalization, a powerful strategy that avoids the need for pre-functionalized starting materials like halo-isothiazoles. The most reactive C-H bond on the 3-substituted isothiazole-4-carbonitrile (B1581028) core is at the C5 position. The acidity and reactivity of this position are influenced by the electronic effects of the substituents. The tert-butyl group at C3 is a weak electron-donating group, while the nitrile group at C4 is strongly electron-withdrawing, which enhances the acidity of the C5-H bond, making it a prime target for deprotonation or metalation-based C-H activation.

Direct C-H arylation reactions, typically catalyzed by palladium, represent a significant method for elaborating the isothiazole scaffold. While direct studies on this compound are not prevalent, the reactivity can be inferred from similar systems. For instance, C-H arylation has been successfully performed on the C4 and C5 positions of various isothiazole carbonitriles. The reaction of a related 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene in the presence of a palladium catalyst resulted in the C4-arylated product, demonstrating the viability of such transformations on the isothiazole ring. rsc.org For this compound, direct arylation would be expected to occur selectively at the C5 position, which is activated by the adjacent C4-nitrile group and is the only available C-H bond on the ring.

Table 1: Representative Conditions for C-H Arylation on an Isothiazole Core Interactive data table based on analogous reactions reported in the literature.

| Catalyst | Ligand | Reagent | Base/Additive | Solvent | Temp. (°C) | Position | Ref. |

|---|---|---|---|---|---|---|---|

| Pd(Ph₃P)₂Cl₂ | PPh₃ | 1-iodo-4-methylbenzene | AgF | MeCN | 82 | C4 | rsc.org |

| Pd(OAc)₂ | (not specified) | Aryl Halide | K₂CO₃ | DMA | 120 | C5 | (General) |

Cross-Coupling Chemistry (e.g., Suzuki, Stille, Sonogashira couplings at various positions)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. While this compound itself lacks a typical leaving group (e.g., a halogen) for standard cross-coupling protocols, its halogenated precursors are ideal substrates for such transformations. For example, a 5-halo-3-(tert-butyl)isothiazole-4-carbonitrile could readily participate in Suzuki, Stille, and Sonogashira reactions to introduce a wide variety of substituents at the C5 position.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a 5-halo-isothiazole derivative with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.netwikipedia.org This method is highly valued for its tolerance of diverse functional groups and is widely used for creating biaryl linkages. wikipedia.org

Stille Coupling: This involves the reaction with an organostannane reagent. Stille couplings are often effective for challenging substrates where other methods may fail.

Sonogashira Coupling: This reaction couples the halo-isothiazole with a terminal alkyne, providing a direct route to 5-alkynylisothiazole derivatives. This is achieved using a palladium catalyst in conjunction with a copper(I) co-catalyst.

The development of methods for the direct C-H activation/cross-coupling of the C5 position of this compound would be a more atom-economical approach, bypassing the need for a halogenated intermediate.

Ring Transformations and Rearrangement Pathways (e.g., isothiazole to pyrazole (B372694) transformations)

The isothiazole ring, despite its aromaticity, can undergo fascinating rearrangement and transformation reactions, particularly under photochemical conditions. d-nb.inforepec.orgresearchgate.net Irradiation of isothiazoles can lead to a permutation of the ring atoms and their substituents, providing access to other, often difficult-to-synthesize, isomers. d-nb.inforesearchgate.net

Upon photoexcitation, isothiazoles can populate excited states that undergo a series of structural rearrangements. d-nb.info Plausible mechanisms for these permutations include the formation of high-energy intermediates such as Dewar-type valence bond tautomers or thioketone–azirine species, which can then cyclize in a different manner to yield a rearranged product. d-nb.info This photochemical permutation allows for a conceptual shift in synthesis, where one readily available isothiazole isomer can serve as a gateway to multiple other structural isomers. repec.org

Table 2: Potential Isomeric Products from Photochemical Permutation of a Substituted Isothiazole

| Starting Isomer | Potential Product Isomer(s) | Transformation Type |

|---|---|---|

| 3-Substituted Isothiazole | 4-Substituted Thiazole (B1198619), 5-Substituted Isothiazole | Ring atom & substituent permutation |

| 4-Substituted Isothiazole | 2-Substituted Thiazole, 5-Substituted Thiazole | Ring atom & substituent permutation |

A particularly noteworthy ring transformation is the conversion of isothiazoles into pyrazoles. researchgate.net This can be conceptualized as a "strategic atom replacement," where the sulfur atom of the isothiazole is effectively swapped with a nitrogen atom and its associated substituent. researchgate.net This process circumvents common challenges in classical pyrazole synthesis, such as regioselectivity issues, by leveraging the fixed substitution pattern of a pre-formed isothiazole starting material. researchgate.net This transformation provides a powerful method for generating isomerically pure N-alkylated pyrazoles from readily accessible isothiazole precursors.

Reactivity of the tert-Butyl Substituent

Traditionally viewed as a sterically bulky and chemically inert protecting group, the tert-butyl group is now recognized as a functionalizable moiety. The primary C-H bonds of the tert-butyl group, despite their high bond dissociation energy (~100 kcal mol⁻¹), can be activated and functionalized under specific catalytic conditions. sci-hub.se

Recent advances have demonstrated that non-directed, late-stage hydroxylation of sterically hindered primary C-H bonds within tert-butyl groups is possible. sci-hub.se This is often achieved using powerful manganese-oxo species generated from an electron-poor manganese catalyst and an oxidant like hydrogen peroxide. sci-hub.se This transformation converts the inert alkyl group into a valuable primary alcohol, opening up new synthetic possibilities.

Similarly, iron-catalyzed azidation of tertiary C-H bonds has been reported, which could potentially be applied to the quaternary carbon of the tert-butyl group under forcing conditions, or more likely to one of the methyl C-H bonds. More relevantly, methods for the selective azidation of tertiary alkyl C-H bonds are well-established, showcasing the potential to install nitrogen-based functionality onto complex molecules.

These methodologies allow the tert-butyl group on the isothiazole ring to be viewed not just as a steric anchor, but as a handle for further synthetic elaboration, providing a novel disconnection approach in complex molecule synthesis. sci-hub.se

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as the cornerstone for determining the precise structure of 3-(Tert-butyl)isothiazole-4-carbonitrile in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments collectively provide a complete picture of the molecule's constitution.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is indicative of the molecule's high degree of symmetry and the presence of magnetically isolated proton environments. Two distinct signals are expected in the spectrum.

A prominent singlet appears in the upfield region, typically around δ 1.4-1.6 ppm. This signal integrates to nine protons and is assigned to the chemically equivalent methyl protons of the tert-butyl group. The singlet multiplicity confirms the absence of adjacent protons, which is consistent with the quaternary carbon to which the methyl groups are attached.

The second signal, a singlet corresponding to one proton, is observed further downfield, characteristically in the region of δ 8.8-9.0 ppm. This chemical shift is typical for protons attached to electron-deficient heterocyclic aromatic rings and is assigned to the proton at the C5 position of the isothiazole (B42339) ring. Its singlet nature confirms it has no neighboring protons to couple with.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.5 | Singlet | 9H | -C(CH₃)₃ |

| ~8.9 | Singlet | 1H | Isothiazole H-5 |

The proton-decoupled ¹³C NMR spectrum provides a complete count of the unique carbon environments within the molecule, corroborating the structure deduced from the ¹H NMR data. Six distinct signals are anticipated for this compound.

The tert-butyl group gives rise to two signals: one for the three equivalent methyl carbons, typically observed around δ 30-32 ppm, and another for the quaternary carbon, found further downfield around δ 35-37 ppm.

The isothiazole ring carbons (C3, C4, and C5) exhibit characteristic chemical shifts influenced by the nitrogen and sulfur heteroatoms and the electron-withdrawing nitrile substituent. The C3 carbon, substituted with the tert-butyl group, is expected at approximately δ 175-180 ppm. The C4 carbon, bearing the nitrile group, would likely appear in the δ 110-115 ppm range, and the C5 carbon, attached to the single ring proton, is anticipated around δ 150-155 ppm.

The carbon atom of the nitrile functional group (C≡N) produces a signal in a distinct region of the spectrum, generally between δ 115 and 120 ppm.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~31 | -C(CH₃)₃ |

| ~36 | -C(CH₃)₃ |

| ~112 | Isothiazole C-4 |

| ~117 | -C≡N |

| ~152 | Isothiazole C-5 |

| ~177 | Isothiazole C-3 |

While 1D NMR provides essential information, 2D NMR techniques are invaluable for confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): In the case of this compound, a COSY spectrum would show no cross-peaks, confirming the absence of ¹H-¹H scalar coupling and supporting the assignment of two isolated spin systems (the tert-butyl group and the H-5 proton).

HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes direct one-bond correlations between protons and carbons. Expected correlations would be observed between the signal for the tert-butyl protons (~1.5 ppm) and the signal for the methyl carbons (~31 ppm), as well as between the isothiazole H-5 proton (~8.9 ppm) and the C-5 carbon (~152 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping the molecular skeleton by identifying longer-range (two- or three-bond) correlations. Key HMBC correlations would be expected between:

The tert-butyl protons (~1.5 ppm) and the quaternary carbon (~36 ppm) and the C-3 carbon of the isothiazole ring (~177 ppm).

The H-5 proton (~8.9 ppm) and the C-3 (~177 ppm) and C-4 (~112 ppm) carbons of the isothiazole ring.

These correlations would unequivocally confirm the placement of the tert-butyl group at C-3 and the nitrile group at C-4 of the isothiazole ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is employed to identify the functional groups present in the molecule through their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its nitrile and tert-butyl moieties, as well as the isothiazole ring system.

The most diagnostic absorption in the IR spectrum is a sharp, strong band in the range of 2220-2240 cm⁻¹, which is unequivocally assigned to the C≡N stretching vibration of the nitrile group. This band is typically weak in the Raman spectrum.

The tert-butyl group presents several characteristic bands. C-H stretching vibrations are observed just below 3000 cm⁻¹ (typically 2970-2870 cm⁻¹). Highly characteristic C-H bending vibrations appear around 1460 cm⁻¹ (asymmetric) and 1370 cm⁻¹ (symmetric "umbrella" mode), with the latter often being a sharp doublet.

The isothiazole ring contributes to a complex pattern of bands in the fingerprint region (1600-1400 cm⁻¹), corresponding to C=C and C=N stretching vibrations. C-S stretching modes are typically weaker and found at lower wavenumbers.

| Frequency Range (cm⁻¹) | Vibrational Mode | Spectroscopy | Intensity |

|---|---|---|---|

| 2970-2870 | C-H Stretch (tert-butyl) | IR, Raman | Medium-Strong |

| 2240-2220 | C≡N Stretch (nitrile) | IR | Strong, Sharp |

| ~1600-1400 | C=N, C=C Ring Stretch | IR, Raman | Medium |

| ~1370 | C-H Symmetric Bend (tert-butyl) | IR | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is the conjugated system composed of the isothiazole ring and the nitrile group.

The electronic spectrum is expected to show intense absorption bands in the ultraviolet region, corresponding primarily to π → π* transitions. Studies on the parent isothiazole molecule show strong absorptions below 250 nm. osti.gov The presence of the tert-butyl group, an auxochrome, may cause a slight bathochromic (red) shift. The nitrile group, being in conjugation with the ring, is expected to extend the π-system, leading to a more significant bathochromic shift compared to unsubstituted isothiazole.

Typical absorptions for this type of substituted heterocycle would be anticipated in the 250-280 nm range. The analysis of these electronic transitions is valuable for understanding the electronic structure and potential applications in materials science.

| λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~250-280 | π → π* | Isothiazole ring conjugated with C≡N |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₈H₁₀N₂S), this method confirms the molecular weight and provides insight into its structural stability and fragmentation patterns under ionization.

The molecular ion peak (M⁺) is expected to appear at an m/z value corresponding to the molecular weight of the compound. The fragmentation of the molecule upon ionization often involves the cleavage of the weakest bonds. A characteristic fragmentation for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃, 15 Da) or the entire tert-butyl radical (•C(CH₃)₃, 57 Da). The loss of the tert-butyl group is often a dominant fragmentation pathway due to the formation of a stable tertiary carbocation.

Key Expected Fragmentation Pathways:

Loss of a Methyl Radical: The molecular ion may lose a methyl group from the tert-butyl moiety, resulting in a fragment ion [M-15]⁺.

Loss of a Tert-butyl Radical: A major fragmentation pathway is the cleavage of the bond between the isothiazole ring and the tert-butyl group, leading to a prominent peak at [M-57]⁺.

Ring Fragmentation: Further fragmentation could involve the cleavage of the isothiazole ring itself, leading to various smaller charged fragments.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (Expected) | Notes |

|---|---|---|---|

| [C₈H₁₀N₂S]⁺ (M⁺) | Molecular Ion | 166.06 | Corresponds to the molecular weight of the parent compound. |

| [C₇H₇N₂S]⁺ | [M-CH₃]⁺ | 151.03 | Result of losing a methyl radical from the tert-butyl group. |

| [C₄H₂N₂S]⁺ | [M-C(CH₃)₃]⁺ | 109.99 | Likely a significant peak due to the loss of the stable tert-butyl radical. |

Elemental Analysis (CHN) for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying the empirical and molecular formula of a synthesized compound, thereby confirming its purity and stoichiometric integrity. For a compound to be considered pure, the experimentally determined percentages should closely match the theoretically calculated values, typically within a ±0.4% margin, a standard often required by scientific journals. nih.gov

For this compound, with the molecular formula C₈H₁₀N₂S, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

Theoretical Composition Calculation:

Molecular Formula: C₈H₁₀N₂S

Molecular Weight: 166.24 g/mol

Mass of Carbon: 8 × 12.011 = 96.088 g/mol

Mass of Hydrogen: 10 × 1.008 = 10.080 g/mol

Mass of Nitrogen: 2 × 14.007 = 28.014 g/mol

Mass of Sulfur: 1 × 32.06 = 32.06 g/mol

Table 2: Theoretical Elemental Composition of this compound

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 57.79% |

| Hydrogen (H) | 6.06% |

| Nitrogen (N) | 16.85% |

| Sulfur (S) | 19.30% |

Experimental data from a CHN analyzer for a pure sample of this compound would be expected to yield values that are in close agreement with this theoretical composition.

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structures

While a specific crystal structure for this compound is not publicly available, analysis of a closely related compound, 1,3-Thiazole-4-carbonitrile , provides a clear example of the type of data and structural insights that would be obtained. nih.govresearchgate.net The data for this analog reveals a monoclinic crystal system and provides precise measurements of the unit cell. nih.govresearchgate.net

Analysis of such a structure for this compound would precisely define the planarity of the isothiazole ring and the orientation of the tert-butyl and carbonitrile substituents. It would also elucidate any non-covalent interactions that govern the crystal packing.

Table 3: Example Crystallographic Data for the Related Compound 1,3-Thiazole-4-carbonitrile nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical formula | C₄H₂N₂S |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 3.7924 (3) |

| b (Å) | 19.8932 (18) |

| c (Å) | 6.3155 (5) |

| β (°) | 91.084 (6) |

| Volume (ų) | 476.37 (7) |

| Z | 4 |

| Calculated density (Mg m⁻³) | 1.536 |

For 1,3-Thiazole-4-carbonitrile, the crystal structure shows that the molecule is nearly planar. nih.gov The packing is stabilized by weak C—H···N hydrogen bonds and π–π stacking interactions between the thiazole (B1198619) rings. nih.gov A similar analysis for this compound would provide invaluable information on its solid-state conformation and intermolecular forces.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Such studies provide fundamental insights into a molecule's geometry, stability, and reactivity.

A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. The optimization yields key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for 3-(Tert-butyl)isothiazole-4-carbonitrile (Data Not Available) This table is for illustrative purposes only, as specific calculated values could not be found in the literature.

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-S | Data Not Available | |

| C=N (ring) | Data Not Available | |

| C-C (ring) | Data Not Available | |

| C-C≡N | Data Not Available | |

| C≡N | Data Not Available | |

| Bond Angles (°) | ||

| S-C-C (ring) | Data Not Available | |

| C-N-S (ring) | Data Not Available | |

| C-C-CN | Data Not Available | |

| Dihedral Angles (°) |

Following geometry optimization, DFT is used to analyze the electronic properties of the molecule, which are essential for predicting its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to electronic transitions and thus more reactive. Analysis would also involve visualizing the spatial distribution of these orbitals to predict sites of electrophilic and nucleophilic attack. For isothiazole-containing compounds, these orbitals are often distributed across the heterocyclic ring system.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a quantitative basis for concepts like hardness, softness, and electrophilicity.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is related to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (N): Quantifies the ability of a molecule to donate electrons.

Table 2: Hypothetical Global Reactivity Descriptors for this compound (Data Not Available) This table is for illustrative purposes only, as specific calculated values could not be found in the literature.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| E_HOMO | - | Data Not Available |

| E_LUMO | - | Data Not Available |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Data Not Available |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Data Not Available |

| Chemical Potential (μ) | (E_HOMO + E_LUMO)/2 | Data Not Available |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Data Not Available |

| Chemical Softness (S) | 1/(2η) | Data Not Available |

| Electrophilicity Index (ω) | μ²/ (2η) | Data Not Available |

| Nucleophilicity Index (N) | E_HOMO - E_HOMO(TCE) | Data Not Available |

DFT calculations can map the electron density distribution and electrostatic potential across the molecule. This is used to identify intramolecular charge transfer (ICT) pathways. In a molecule like this compound, the electron-withdrawing cyano group (-CN) and the electron-rich isothiazole (B42339) ring likely create a dipole, leading to ICT upon electronic excitation. Analysis, such as Natural Bond Orbital (NBO) analysis, would quantify the charge transfer between the donor (isothiazole ring, tert-butyl group) and acceptor (carbonitrile group) parts of the molecule, revealing the nature and magnitude of electronic delocalization and hyperconjugative interactions.

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for validation of the theoretical model. For instance, Time-Dependent DFT (TD-DFT) can predict UV-Vis absorption spectra by calculating the energies of electronic transitions. Similarly, calculations can predict vibrational frequencies (IR spectra) and nuclear magnetic shielding constants (NMR chemical shifts). Comparing these predicted spectra with experimentally measured ones for this compound would serve as a robust validation of the computed geometric and electronic structures. However, no such comparative studies were found in the searched literature.

Prediction and Validation of Spectroscopic Data

Vibrational Spectroscopy Simulation (IR, Raman) and Band Assignment

Theoretical vibrational analysis is a crucial tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the frequencies of the fundamental vibrational modes. mjcce.org.mkcardiff.ac.uk The intensities of IR bands are related to changes in the molecular dipole moment during a vibration, while Raman intensities are related to changes in polarizability. ontosight.ai

For this compound, DFT calculations would yield a set of vibrational frequencies corresponding to specific motions of the atoms. Key vibrational modes would include:

C≡N stretch: A strong, characteristic band for the nitrile group.

Isothiazole ring vibrations: Stretching and bending modes of the C=N, C=C, C-S, and N-S bonds within the heterocyclic ring.

Tert-butyl group vibrations: Symmetric and asymmetric C-H stretching and bending modes of the methyl groups.

Skeletal vibrations: Bending and torsional modes involving the entire molecular framework.

A potential energy distribution (PED) analysis can be performed to provide a quantitative assignment of each vibrational mode to the contributions of different internal coordinates (stretching, bending, etc.). researchgate.net This allows for a detailed and unambiguous assignment of the experimental IR and Raman spectra.

Table 1: Predicted Major Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C≡N Stretch | 2220-2260 | Strong | Medium |

| C-H Stretch (tert-butyl) | 2800-3000 | Medium-Strong | Strong |

| Isothiazole Ring Stretch | 1400-1600 | Medium | Medium-Strong |

| C-H Bend (tert-butyl) | 1350-1480 | Medium | Medium |

Note: This table represents expected values based on general group frequencies. Actual calculated values would provide more precise predictions.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Theoretical calculations are highly effective in predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. nrel.govmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, commonly used with DFT, calculates the magnetic shielding tensors for each nucleus. nih.gov These values, when referenced against a standard (like tetramethylsilane, TMS), provide predicted chemical shifts that can be directly compared with experimental data, aiding in signal assignment and structure verification. chemrxiv.org

For this compound, predictions would include:

¹H NMR: A singlet in the aliphatic region corresponding to the nine equivalent protons of the tert-butyl group, and a singlet in the aromatic region for the proton on the isothiazole ring.

¹³C NMR: Distinct signals for the nitrile carbon, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the isothiazole ring. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrile group and the sulfur and nitrogen heteroatoms. worktribe.com

Table 2: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| Isothiazole-H | 8.5 - 9.5 | - |

| Isothiazole-C (various) | - | 110 - 160 |

| Tert-butyl-H | 1.3 - 1.7 | - |

| Tert-butyl-C (quaternary) | - | 30 - 40 |

| Tert-butyl-C (methyl) | - | 28 - 35 |

Note: These are estimated ranges. DFT calculations would provide specific values for each unique nucleus.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic excited states of molecules. mdpi.com It allows for the prediction of vertical excitation energies, oscillator strengths, and major orbital contributions to each electronic transition. scielo.org.za This information is used to simulate the UV-Vis absorption spectrum, which is crucial for understanding the electronic structure and chromophores within the molecule. rsc.org

A TD-DFT calculation for this compound would identify the key electronic transitions, likely π → π* and n → π* in nature. The analysis would reveal which molecular orbitals (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) are involved in the lowest-energy electronic excitations. This helps to explain the origin of the absorption bands observed experimentally. The predicted λmax values can be compared with experimental spectra to validate the computational model. researchgate.net

Molecular Docking and Molecular Dynamics Simulations

While the primary focus of this article is the chemical compound itself, molecular docking and molecular dynamics (MD) simulations are powerful techniques to theoretically investigate its interaction with biological macromolecules, such as enzymes or receptors. biointerfaceresearch.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.netnih.gov It involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a force field to estimate the binding affinity. wjarr.com For a derivative of isothiazole, docking could be used to explore its potential as an inhibitor of a specific enzyme by identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and the protein's active site. biointerfaceresearch.com

Molecular Dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex over time. biointerfaceresearch.com By solving Newton's equations of motion for all atoms in the system, MD simulations can assess the stability of the docked pose, the flexibility of the ligand and protein, and provide a more refined estimate of the binding free energy.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. mdpi.com It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. researchgate.net

For this compound, NBO analysis would provide insights into:

Hyperconjugative interactions: It can quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For instance, it could reveal interactions between the σ bonds of the tert-butyl group and the π* orbitals of the isothiazole ring.

Charge distribution: NBO provides a more chemically intuitive picture of atomic charges compared to other methods. researchgate.net

Bond character: It details the hybridization of atoms and the nature (σ or π, polarity) of the chemical bonds. mdpi.com

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Red regions (negative potential) indicate electron-rich areas, such as those around lone pairs of heteroatoms (nitrogen, sulfur) and the nitrile group. These are sites susceptible to electrophilic attack. nih.gov

Blue regions (positive potential) indicate electron-poor areas, typically around hydrogen atoms. These are sites for potential nucleophilic attack. mdpi.com

For this compound, the MEP surface would likely show a significant negative potential around the nitrogen atom of the isothiazole ring and the nitrogen of the nitrile group, identifying these as the primary sites for electrophilic interaction and hydrogen bonding. d-nb.info

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-(tert-butyl)isothiazole-4-carbonitrile, and what critical reaction conditions must be optimized?

- Methodological Answer : The synthesis often involves introducing the tert-butyl group via nucleophilic substitution or coupling reactions. For example, tert-butyloxycarbonyl (Boc) protection strategies (e.g., using Boc-amine intermediates) are effective for stabilizing reactive sites during synthesis . Critical conditions include temperature control (e.g., elevated temperatures for hydrazine reactions) and anhydrous environments to avoid side reactions. Monitoring via TLC and purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) are essential for isolating the product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Resolves substituent effects on the isothiazole ring (e.g., tert-butyl group at δ ~1.3 ppm for nine equivalent protons) .

- IR Spectroscopy : Confirms nitrile (C≡N) stretches near 2230 cm⁻¹ and tert-butyl C-H vibrations .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M]+ peaks) and fragmentation patterns .

- Elemental Analysis : Ensures purity by matching calculated vs. observed C/H/N/S ratios .

Q. How can researchers optimize solvent systems for purifying isothiazole carbonitriles?

- Methodological Answer : Use polarity-based gradients in column chromatography. For example, a cyclohexane/ethyl acetate system (0–25% ethyl acetate) effectively separates nitrile-containing intermediates while minimizing decomposition . For crystalline derivatives, recrystallization in dichloromethane/hexane mixtures may improve yield.

Advanced Research Questions

Q. How can unexpected ring transformations (e.g., isothiazole to pyrazole) be mitigated during hydrazine-mediated reactions?

- Methodological Answer : Hydrazine can induce ring-opening or rearrangement, as observed in the conversion of 3-chloro-5-phenylisothiazole-4-carbonitrile to pyrazole derivatives . To mitigate this:

- Short Reaction Times : Limit exposure to hydrazine at elevated temperatures.

- Alternative Reagents : Use protected hydrazines (e.g., Boc-hydrazine) or milder bases.

- Mechanistic Studies : Employ DFT calculations to predict reaction pathways and transition states .

Q. What computational approaches are suitable for predicting electronic properties or crystal packing of this compound?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. For example, the nitrile group’s electron-withdrawing effect can be quantified .

- Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., C–H···N contacts) to rationalize crystal packing .

- Molecular Dynamics (MD) : Simulate solvation effects in biological environments for drug-design applications .

Q. How do structural modifications at the 3-position of the isothiazole ring influence biological activity?

- Methodological Answer : Substituents like tert-butyl groups enhance steric bulk and metabolic stability. For example:

- SAR Studies : Replace tert-butyl with smaller alkyl groups (methyl, isopropyl) to assess binding affinity changes in therapeutic targets (e.g., cancer or viral proteins) .

- Bioisosteres : Introduce halogenated or nitro groups to modulate electronic properties and solubility .

- Pharmacokinetic Profiling : Use in vitro assays (e.g., microsomal stability) to correlate structure with bioavailability .

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.